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Compound of Interest

Compound Name: 4-Chloro-2-(morpholin-4-yl)phenol
CAS No.: 41536-45-2
Cat. No.: B13998106

Get Quote

. J

Technical Monograph: 4-Chloro-2-
morpholinophenol

Compound Class: Halogenated Aminophenol Derivative Primary Application: Pharmacophore
scaffolding, Fragment-based Drug Discovery (FBDD)

Part 1: Molecular Identity & Stoichiometry

The precise stoichiometric characterization of 4-Chloro-2-morpholinophenol is critical for
accurate molarity calculations in high-throughput screening (HTS) and synthetic stoichiometry.

Physicochemical Data Profile
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Parameter Value Technical Note

"Morpholino" denotes
4-Chloro-2-(morpholin-4- attachment via the nitrogen
IUPAC Name .
yl)phenol atom at the ortho position

relative to the hydroxyl group.

Confirmed via elemental
] accounting of the phenol base,
Chemical Formula C10H12CINO2 )
chloro-substituent, and

morpholine ring.

] Average mass for gravimetric
Molecular Weight 213.66 g/mol ]
preparation.

Essential for High-Resolution
) ) Mass Spectrometry (HRMS)
Monoisotopic Mass 213.0557 Da ) )
extraction windows (M+H™:

214.063).

Moderate lipophilicity; the

morpholine ring lowers LogP
CLogP (Calc) ~1.8-2.1 ) )

relative to 2,4-dichlorophenol,

improving aqueous solubility.

The ortho-morpholine group
may induce an intramolecular

pKa (Calc) ~8.5 (Phenolic OH) H-bond, slightly elevating the
pKa compared to 4-

chlorophenol.

Structural Architecture

The molecule combines three distinct functional domains:
e Phenolic Core: Provides a hydrogen bond donor/acceptor site.

e 4-Chloro Substituent: Blocks metabolic oxidation at the para position (CYP450 stability) and
increases lipophilicity.
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e 2-Morpholino Group: A critical solubilizing moiety that also acts as a hydrogen bond
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acceptor.

Figure 1: Structural connectivity and pharmacophoric features of 4-Chloro-2-morpholinophenol.
Note the potential for intramolecular hydrogen bonding between the hydroxyl proton and the
morpholine nitrogen.

Part 2: Synthetic Pathways & Causality

Synthesis of this compound typically avoids direct chlorination of 2-morpholinophenol due to
regioselectivity issues. The most robust pathway utilizes 4-Chloro-2-aminophenol as the
starting material.

Preferred Route: Bis-alkylation Cyclization

This method is preferred for its cost-effectiveness and scalability. It constructs the morpholine
ring directly on the aniline nitrogen.

Mechanism: Double nucleophilic substitution (

) of the primary amine onto bis(2-chloroethyl)ether.

Protocol Logic:

o Base Selection:
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Is used to scavenge the HCI byproduct without deprotonating the phenol (pKa ~10)
aggressively enough to cause significant O-alkylation side products, although control of pH is
vital.

» Solvent: DMF or Toluene/Water (biphasic) ensures solubility of the polar aminophenol while
facilitating the high temperature required for cyclization.

4-Chloro-2-aminophenol

(CAS 95-85-2) Bis(2-chloroethyl)ether

+ Reagent, K2CO3
Reflux (110°C)

Transition State:
Bis-alkylation

-2 HCI
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(C10H12CINO2)
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Figure 2: Synthetic workflow via cyclization. This route minimizes regioisomeric impurities
common in direct halogenation routes.

Alternative Route: Buchwald-Hartwig Coupling

For higher purity requirements (drug substance generation), a palladium-catalyzed coupling
between 2-Bromo-4-chlorophenol and Morpholine is superior, though more expensive.

o Catalyst:

/ BINAP.

o Advantage: Eliminates the risk of bis-alkylation on the oxygen.
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Part 3: Analytical Protocols

To validate the identity and purity of 4-Chloro-2-morpholinophenol, the following self-validating
protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

Because of the amphoteric nature (acidic phenol, basic morpholine), peak tailing is a common
risk. A charged surface hybrid (CSH) or end-capped C18 column is required.

Method Parameters:

Column: C18,

(e.g., Waters XBridge or Agilent Zorbax).

» Mobile Phase A: Water + 0.1% Formic Acid (Maintains phenol protonation, improves shape).
» Mobile Phase B: Acetonitrile.[1][2]
e Gradient: 5% B to 95% B over 15 minutes.
e Flow Rate: 1.0 mL/min.
o Detection: UV @ 280 nm (Phenol
transition).

Expected Retention: The compound will elute after 4-chloro-2-aminophenol (more polar) but
before 4-chlorophenol (more lipophilic), typically in the 40-60% B range.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

is preferred to visualize the phenolic proton and prevent exchange broadening.

Diagnostic Signals (*H NMR, 400 MHz):
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e Phenolic OH: Singlet,
9.5-10.5 ppm (Broad,
exchangeable).
e Aromatic Region:
o ~6.8-7.0 ppm (d, 1H, H-6, ortho to OH).
o ~7.1-7.3 ppm (dd, 1H, H-5).
o ~7.4-7.6 ppm (d, 1H, H-3, meta to OH).
e Morpholine Ring:
o ~3.7 ppm (t, 4H,
)-
o ~2.9 ppm (t, 4H,
)-
Part 4: Handling & Stability (E-E-A-T)

Safety Warning: As a chlorophenol derivative, this compound possesses potential skin
sensitizing properties and aquatic toxicity.

o Storage: Store at +4°C under Argon. Morpholine nitrogens are susceptible to N-oxidation
over long periods in air.

e Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Poorly soluble in water at neutral
pH; solubility increases at pH > 10 (phenolate formation) or pH < 4 (ammonium formation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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